molecular formula C15H24N2O3 B2748001 Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate CAS No. 2411305-03-6

Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate

Cat. No. B2748001
CAS RN: 2411305-03-6
M. Wt: 280.368
InChI Key: OTLNEKVVQMIRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxylates and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate involves the inhibition of various enzymes and pathways involved in inflammation, tumor growth, and viral replication. It can also modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-kB) pathway, leading to its anti-inflammatory effects. It can also induce apoptosis in cancer cells and inhibit the replication of viruses, leading to its anti-tumor and anti-viral effects. In addition, it can enhance the levels of acetylcholine in the brain, leading to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been found to be non-toxic and can be used in various in vitro and in vivo studies. However, its limitations include its low solubility in water and its potential side effects on other physiological pathways.

Future Directions

There are several future directions for the research of tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate. One direction is to study its potential in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential in combination with other drugs for the treatment of cancer and viral infections. Furthermore, its potential as a drug delivery system for targeted therapies can also be explored.

Synthesis Methods

The synthesis of tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate involves the condensation of tert-butyl 2-aminocyclopropane-1-carboxylate with acryloyl chloride, followed by the reaction with N-Boc-L-proline in the presence of a base. The resulting compound is then deprotected to obtain the final product.

Scientific Research Applications

Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate has shown potential in scientific research for its various therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have neuroprotective effects and can be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-12(18)16-15(8-9-15)11-7-6-10-17(11)13(19)20-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLNEKVVQMIRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2(CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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